molecular formula C17H11N5O2S B11058109 2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline

2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline

Cat. No.: B11058109
M. Wt: 349.4 g/mol
InChI Key: OKPDYZCBJMIECH-UHFFFAOYSA-N
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Description

2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a furan ring, a triazolo-thiadiazole moiety, and a methoxyquinoline unit. The integration of these diverse functional groups endows the compound with a range of biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Triazolo-Thiadiazole Moiety: This step involves the reaction of a triazole derivative with a thiadiazole precursor. The reaction is usually carried out in the presence of a catalyst such as piperidine and under reflux conditions.

    Coupling with Methoxyquinoline: The final step involves the coupling of the triazolo-thiadiazole intermediate with 8-methoxyquinoline. This can be achieved through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The triazolo-thiadiazole moiety can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride, and other bases.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced triazolo-thiadiazole derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its diverse biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: Acts as an inhibitor of various enzymes, including carbonic anhydrase and cholinesterase.

    Modulate Receptors: Binds to and modulates the activity of certain receptors, leading to therapeutic effects.

    Induce Apoptosis: Promotes apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share the triazolo-thiadiazole core and exhibit similar biological activities.

    Furan-Containing Heterocycles: Compounds with a furan ring that display comparable chemical reactivity and biological properties.

    Methoxyquinoline Derivatives: Quinoline-based compounds with methoxy substituents that have analogous pharmacological effects.

Uniqueness

2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C17H11N5O2S

Molecular Weight

349.4 g/mol

IUPAC Name

3-(furan-2-yl)-6-(8-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11N5O2S/c1-23-12-5-2-4-10-7-8-11(18-14(10)12)16-21-22-15(13-6-3-9-24-13)19-20-17(22)25-16/h2-9H,1H3

InChI Key

OKPDYZCBJMIECH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CO5

Origin of Product

United States

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